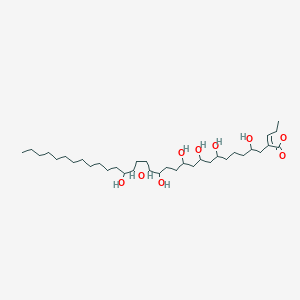
3-Amino-2,5-dibromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and bromine substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,5-dibromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. A common method includes the addition of bromine to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature of around 15°C. The mixture is stirred for an hour, followed by filtration, washing with benzene, and drying in the dark .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for bromination reactions.
Hydrochloric Acid: Used in the purification process to precipitate the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-aminobenzoic acid yields this compound as the primary product.
Applications De Recherche Scientifique
3-Amino-2,5-dibromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 2-Amino-3,5-dibromobenzoic acid
- 3,5-Dibromoanthranilic acid
- 3,5-Dibromobenzoic acid
Comparison: 3-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the amino group at the 3-position and bromine at the 2 and 5 positions can significantly influence its reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C7H5Br2NO2 |
|---|---|
Poids moléculaire |
294.93 g/mol |
Nom IUPAC |
3-amino-2,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
Clé InChI |
GBUJLUOCPAKJDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)




![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)








